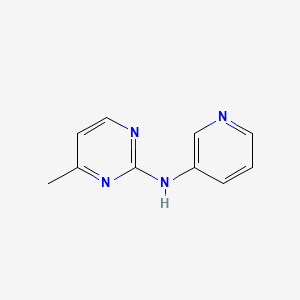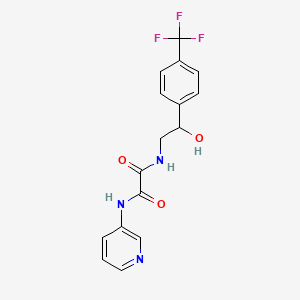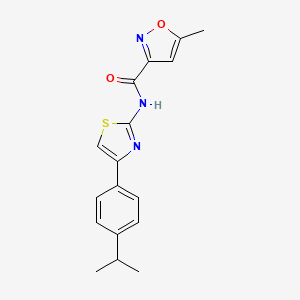
4-甲基-N-(吡啶-3-基)嘧啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings
科学研究应用
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of the compound 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is the tyrosine-protein kinase ABL1 . This protein acts as a cell-surface receptor for various molecules and plays a crucial role in regulating angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine interacts with its target, the tyrosine-protein kinase ABL1, by binding to it . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The interaction results in the inhibition of the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.
Biochemical Pathways
The interaction of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine with the tyrosine-protein kinase ABL1 affects the angiogenesis pathway . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels. This is a vital process in growth and development, as well as in wound healing and the formation of granulation tissue. The inhibition of this pathway by 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine can lead to the prevention of the formation of new blood vessels .
Result of Action
The result of the action of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is the inhibition of angiogenesis, leading to the prevention of the formation of new blood vessels . This can have significant effects at the molecular and cellular levels, potentially inhibiting the growth and spread of tumors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine-2-amine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
相似化合物的比较
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor effects.
Uniqueness
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific structural features that allow it to interact with a variety of molecular targets. Its combination of pyridine and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents.
属性
IUPAC Name |
4-methyl-N-pyridin-3-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNDQSCNJSPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-aminoethyl)amino]benzoicaciddihydrochloride](/img/structure/B2432044.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2432045.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2432047.png)
![4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2432049.png)

![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)
![N-[3-(2-Methylpyrimidin-4-yl)phenyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2432053.png)





![3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2432065.png)

